(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as amino alcohols and diketones can be cyclized using acid catalysts to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include continuous flow reactions and the use of high-throughput screening to identify the most efficient catalysts and conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce more saturated compounds .
Scientific Research Applications
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound can modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(7R,8aS)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: This compound has a similar structure but with a methyl group instead of a hydroxy group.
Pyrrolopyrazine derivatives: These compounds share the pyrrole-pyrazine scaffold and exhibit various biological activities.
Uniqueness
(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCSFFVNZWKQOP-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.